1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene

Lipophilicity LogP Drug-likeness

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a polyfluorinated aryl bromide (C8H4BrF5, MW 275.01) bearing a bromine atom at position 1, a difluoromethyl (CF2H) group at position 3, and a trifluoromethyl (CF3) group at position 5. The compound belongs to the class of halogenated fluoromethyl-benzenes widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C8H4BrF5
Molecular Weight 275.01 g/mol
Cat. No. B7838191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene
Molecular FormulaC8H4BrF5
Molecular Weight275.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(F)F
InChIInChI=1S/C8H4BrF5/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
InChIKeyGJQUPCZOIWIUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene (CAS 1214326-55-2): Procurement-Ready Fluorinated Building Block for Advanced Synthesis


1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a polyfluorinated aryl bromide (C8H4BrF5, MW 275.01) bearing a bromine atom at position 1, a difluoromethyl (CF2H) group at position 3, and a trifluoromethyl (CF3) group at position 5 . The compound belongs to the class of halogenated fluoromethyl-benzenes widely employed as synthetic intermediates in pharmaceutical and agrochemical research [1]. Its defining structural feature is the simultaneous presence of both CF2H and CF3 substituents on a single benzene ring in a defined 1,3,5-substitution pattern, a combination that is rarely available in off-the-shelf building blocks and enables orthogonal diversification strategies not accessible with mono-fluorinated or bis-CF3 analogs [2].

Why Generic Substitution of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene with Mono- or Bis-CF3 Analogs Compromises Project Outcomes


Procurement decisions that treat fluorinated aryl bromides as interchangeable based solely on the presence of a C–Br coupling handle risk compromising downstream lead optimization. The CF2H group is neither a truncated CF3 nor a weaker electron-withdrawing group; it is a functional-group-dependent hydrogen-bond (HB) donor with quantifiable HB acidity (A = 0.035–0.165) that CF3 entirely lacks [1]. Concomitantly, CF3 imparts higher lipophilicity and metabolic stability. Substituting this compound with 1-bromo-3-(trifluoromethyl)benzene (lacking CF2H) eliminates HB-donor capacity, while replacing it with 1,3-bis(trifluoromethyl)-5-bromobenzene (lacking CF2H) forfeits the HB-donor functionality and alters the electronic landscape. The specific 1,3,5-substitution pattern with one bromo, one CF2H, and one CF3 group creates a unique electronic and steric environment that governs regioselectivity in subsequent cross-coupling steps . No single in-class analog reproduces this combination of reactivity, lipophilicity, and HB-donor potential.

Quantitative Differentiation Evidence for 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene Versus Closest Analogs


LogP Differentiation: This Compound Sits at a Lipophilicity Sweet Spot Between Mono-CF3 and Bis-CF3 Analogs

The computed partition coefficient (LogP) of 1-bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is 4.41 . This value is 0.79–0.93 log units higher than 1-bromo-3-(trifluoromethyl)benzene (LogP 3.47–3.62) and 1.05 log units higher than 1-bromo-3-(difluoromethyl)benzene (LogP 3.36) , but comparable to or slightly lower than 1,3-bis(trifluoromethyl)-5-bromobenzene (LogP 3.80–4.49 depending on method) . This compound uniquely achieves elevated lipophilicity without doubling the CF3 count, retaining the CF2H hydrogen-bond donor motif that the bis-CF3 analog completely lacks.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: CF2H Endows This Compound with Quantifiable HB Acidity Absent in All-CF3 Analogs

The CF2H group acts as a functional-group-dependent hydrogen-bond donor with experimentally measured HB acidity values (A) ranging from 0.035 to 0.165, depending on the attached aromatic system [1]. In contrast, the CF3 group has a measured A value of 0.00, providing no HB-donor capacity [2]. 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is the only commercially available bromobenzene building block that simultaneously presents both a strong electron-withdrawing CF3 group and a CF2H HB-donor motif on the same ring. This dual functionality enables binding interactions (e.g., with backbone carbonyls or structured water networks in protein pockets) that are structurally impossible with 1-bromo-3-(trifluoromethyl)benzene or 1,3-bis(trifluoromethyl)-5-bromobenzene.

Hydrogen-bond donor CF2H bioisostere Molecular recognition Drug design

Electronic Modulation: Combined CF3 (σmeta 0.43) and CF2H (σmeta ~0.29) Substituents Enable Fine-Tuned Aryl Reactivity

The Hammett meta substituent constant (σmeta) for CF3 is 0.43, while CF2H has a σmeta of approximately 0.29 [1]. The target compound presents both electron-withdrawing groups in a defined 1,3,5-arrangement, creating an additive electronic deactivation pattern that is distinct from: (a) 1-bromo-3-(trifluoromethyl)benzene (σmeta single CF3 = 0.43 only), (b) 1-bromo-3-(difluoromethyl)benzene (σmeta single CF2H ≈ 0.29 only), and (c) 1,3-bis(trifluoromethyl)-5-bromobenzene (Σσmeta ≈ 0.86, significantly more deactivated). The intermediate total electron withdrawal of the target compound (Σσmeta ≈ 0.72) positions it for Suzuki–Miyaura couplings requiring a balance between sufficient oxidative addition reactivity and controlled transmetalation rates [2].

Hammett constants Electronic effects Regioselectivity Cross-coupling

Purity Benchmarking: Guaranteed 98% Purity with Batch-Specific QC Documentation from Multiple Independent Suppliers

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is supplied at a standard purity of 98% (HPLC, GC) with batch-specific Certificates of Analysis including NMR and HPLC/GC traces available from at least two independent manufacturers (Bidepharm, Leyan) . In contrast, several closely related regioisomers (e.g., 1-bromo-2-(difluoromethyl)-4-(trifluoromethyl)benzene and 1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene) are typically offered at only 95% purity or are available exclusively through custom synthesis, introducing procurement risk for multi-step synthesis campaigns where intermediate purity directly impacts downstream yields .

Quality assurance Purity specification Procurement QC traceability

Synthetic Tractability: Documented Multi-Step Synthesis Routes Provide Reproducibility Advantages Over Less-Characterized Regioisomers

The synthesis of 1-bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene has been documented with at least four distinct synthetic routes in the literature, including multi-step sequences with characterized intermediates (aldehyde → alcohol → DAST fluorination) . The final difluoromethylation step employs diethylaminosulfur trifluoride (DAST) in dichloromethane at 0 °C for 1.5 h, a well-established protocol. In contrast, several regioisomeric analogs (e.g., 1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene) have far fewer published synthetic procedures, introducing uncertainty in route scouting and process development . The availability of multiple documented routes reduces procurement risk for organizations requiring reliable access to this building block at gram-to-kilogram scales.

Synthetic route Process reproducibility Scale-up Multi-step synthesis

High-Impact Application Scenarios Where 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene Outperforms Generic Analogs


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring Both CF3-Driven Metabolic Stability and CF2H-Mediated H-Bond Contacts

In kinase drug discovery, the CF3 group is routinely installed to block oxidative metabolism at the para position of a phenyl ring, while the CF2H group serves as a lipophilic hydrogen-bond donor to the hinge-region backbone carbonyl. 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene enables simultaneous installation of both functionalities via a single Suzuki–Miyaura coupling, eliminating the need for sequential C–H functionalization steps that introduce regioselectivity challenges [1]. The quantifiable HB-donor capacity (A up to 0.165) contrasts with the zero HB-donor capacity of bis-CF3 building blocks, making this compound specifically suited for targets where a crystallographically resolved water-mediated H-bond network is essential for potency [2].

Agrochemical R&D: Synthesis of Next-Generation Fungicidal Pyrazole Carboxamides via Regioselective Cross-Coupling

Patent literature (e.g., Syngenta US20230113346A1) discloses fungicidal compositions based on pyrazole carboxamide cores wherein the aryl substituent bears either a difluoromethyl or trifluoromethyl group, with bromo as the preferred halogen handle [3]. 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene uniquely provides both substituents in a single coupling partner, enabling structure–activity relationship (SAR) exploration at two distinct positions simultaneously. The intermediate electronic deactivation (Σσmeta ≈ 0.72) ensures adequate reactivity in Pd-catalyzed couplings without the need for specialized ligands often required for the more electron-poor bis-CF3 analog (Σσmeta ≈ 0.86).

Liquid Crystal Materials: Design of Negative Dielectric Anisotropy Compounds with Enhanced Compatibility

Japanese Patent JP-2004115475-A explicitly describes liquid crystalline compounds incorporating 3-difluoromethyl-2-trifluoromethyl-1,4-phenylene motifs, citing the combination of CF2H and CF3 groups as critical for achieving large negative dielectric anisotropy (Δε) while maintaining adequate optical anisotropy (Δn) and compatibility with other liquid crystal components [4]. The bromo handle on the target compound allows for versatile coupling to mesogenic cores, while the CF2H group contributes to the lateral dipole moment essential for negative Δε materials used in vertically aligned (VA) LCD modes. Procurement of this specific regioisomer ensures the correct dipole orientation required by the patent claims.

Chemical Biology: Dual-Mode 19F NMR Probe Development Exploiting Orthogonal CF3 and CF2H Chemical Shifts

The CF3 group (19F NMR δ approximately –60 to –65 ppm) and CF2H group (δ approximately –110 to –120 ppm, with characteristic 1H–19F coupling) provide two well-resolved 19F NMR reporter signals in distinct spectral windows. 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene can be incorporated into protein ligands as a dual-reporter probe, enabling simultaneous monitoring of two distinct binding events or conformational states by 19F NMR without signal overlap [5]. Mono-CF3 and bis-CF3 analogs lack this orthogonal reporting capability, as they present either one reporter signal or two overlapping CF3 resonances that cannot be independently tracked.

Quote Request

Request a Quote for 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.